MRS2279 diammonium

描述

属性

IUPAC Name |

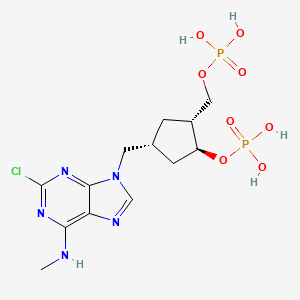

azane;[(1R,2S,4S,5S)-4-[2-chloro-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClN5O8P2.2H3N/c1-15-10-9-11(18-12(14)17-10)19(5-16-9)7-2-8(27-29(23,24)25)13(3-6(7)13)4-26-28(20,21)22;;/h5-8H,2-4H2,1H3,(H,15,17,18)(H2,20,21,22)(H2,23,24,25);2*1H3/t6-,7+,8+,13+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPKPDFUVMQAOX-KOVKCLEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=NC(=N1)Cl)N(C=N2)C3CC(C4(C3C4)COP(=O)(O)O)OP(=O)(O)O.N.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=C2C(=NC(=N1)Cl)N(C=N2)[C@H]3C[C@@H]([C@]4([C@@H]3C4)COP(=O)(O)O)OP(=O)(O)O.N.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24ClN7O8P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MRS2279 Diammonium: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of MRS2279 diammonium, a potent and selective antagonist of the P2Y1 purinergic receptor. The document details its discovery, chemical synthesis, and pharmacological properties. It includes a compilation of its binding and functional activity data, detailed experimental protocols for its characterization, and visual representations of its mechanism of action and experimental evaluation. This guide is intended to serve as a valuable resource for researchers in the fields of pharmacology, medicinal chemistry, and drug development who are interested in the study of P2Y1 receptor antagonism and its therapeutic potential.

Discovery and Chemical Identity

MRS2279 was developed as a selective, high-affinity, non-nucleotide antagonist for the P2Y1 receptor.[1] Its discovery stemmed from research focused on modifying adenosine bisphosphate analogues to enhance their affinity and selectivity for the P2Y1 receptor.[2][3] The diammonium salt form of MRS2279 is often utilized due to its enhanced water solubility and stability compared to the free acid form.[2]

Chemical Name: (1R,2S)-4-[2-Chloro-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester diammonium salt.[4]

Molecular Formula: C₁₃H₁₈ClN₅O₈P₂·2NH₃[4]

Molecular Weight: 503.78 g/mol [4]

Synthesis of MRS2279

The synthesis of MRS2279 involves a multi-step process, with a key strategy being the coupling of a purine base with a modified carbocyclic ring system that mimics the ribose moiety of endogenous nucleotides.[1][5] A detailed synthesis of a precursor for [³H]MRS2279 has been described, which provides a clear pathway for the synthesis of the non-radiolabeled compound.[1]

The general synthetic approach involves:

-

Preparation of the Bicyclic Ring System: Synthesis of the bicyclo[3.1.0]hexane methanol precursor.

-

Coupling with the Purine Base: Coupling of the bicyclic system with 2,6-dichloropurine using a standard procedure like the Mitsunobu reaction.[1]

-

Phosphorylation: Introduction of the phosphate groups to the hydroxyl functionalities on the bicyclic ring.

-

Functionalization of the Purine Ring: Conversion of the 6-chloro group to an N-methylamino group by reaction with methylamine.[1]

-

Purification and Salt Formation: Purification of the final compound by chromatography and subsequent formation of the diammonium salt.

Pharmacological Data

MRS2279 is a highly potent and selective antagonist of the P2Y1 receptor. Its pharmacological activity has been characterized in various in vitro assays. The following table summarizes the key quantitative data for MRS2279.

| Parameter | Species | Cell/Tissue Type | Value | Reference(s) |

| Ki | Human | Recombinant P2Y1 | 2.5 nM | [2] |

| IC50 | Human | Recombinant P2Y1 | 51.6 nM | [2] |

| pKB | Human | Platelets (ADP-induced aggregation) | 8.05 | [2][4] |

| pKb | Turkey | Erythrocyte membranes (2-MeSADP-stimulated inositol phosphate formation) | 7.75 | [2] |

| pKb | Human | 1321N1 astrocytoma cells | 8.10 | [2] |

| Selectivity | Human | Recombinant P2Y2, P2Y4, P2Y6, P2Y11, P2Y12 receptors | No effect | [2][4][6] |

Signaling Pathway and Experimental Workflows

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins. Upon activation by its endogenous agonist, adenosine diphosphate (ADP), the P2Y1 receptor initiates a downstream signaling cascade that leads to an increase in intracellular calcium concentration. MRS2279 acts as a competitive antagonist, blocking ADP from binding to the receptor and thereby inhibiting this signaling pathway.

Experimental Workflow for Characterization

The characterization of a P2Y1 receptor antagonist like MRS2279 typically follows a standardized workflow to determine its potency, selectivity, and functional effects. This workflow often includes radioligand binding assays, functional assays measuring downstream signaling, and cell-based assays relevant to the receptor's physiological role.

Experimental Protocols

Radioligand Binding Assay

This protocol is adapted from studies characterizing [³H]MRS2279 binding to membranes expressing the P2Y1 receptor.[1][6]

Objective: To determine the binding affinity (Ki) of MRS2279 for the P2Y1 receptor through competitive displacement of a radiolabeled ligand.

Materials:

-

Membrane preparation from cells expressing the human P2Y1 receptor (e.g., Sf9 or CHO cells).[1][6]

-

[³H]MRS2279 (radiolabeled antagonist).[1]

-

Unlabeled MRS2279 (competitor).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well filter plates (e.g., GF/C).

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes from P2Y1-expressing cells by homogenization and centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.[7]

-

Assay Setup: In a 96-well plate, add the following to each well in a final volume of 200 µL:

-

50 µL of assay buffer (for total binding) or a high concentration of unlabeled MRS2279 (e.g., 10 µM, for non-specific binding).

-

50 µL of varying concentrations of unlabeled MRS2279 (for competition curve).

-

50 µL of [³H]MRS2279 at a final concentration close to its Kd (e.g., 5-10 nM).[6]

-

50 µL of membrane preparation (typically 5-20 µg of protein).

-

-

Incubation: Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.[1]

-

Filtration: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

ADP-Induced Platelet Aggregation Assay

This protocol is a standard method to assess the functional antagonism of MRS2279 on platelet function.

Objective: To determine the functional potency (pKB) of MRS2279 in inhibiting ADP-induced aggregation of human platelets.

Materials:

-

Freshly drawn human whole blood collected in 3.2% sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Adenosine diphosphate (ADP) stock solution.

-

MRS2279 stock solution.

-

Saline.

-

Platelet aggregometer.

Procedure:

-

PRP and PPP Preparation:

-

Aggregometer Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Assay Procedure:

-

Pipette a defined volume of PRP (e.g., 450 µL) into a cuvette with a stir bar.

-

Add 50 µL of either saline (control) or varying concentrations of MRS2279 to the cuvette.

-

Incubate for 2-5 minutes at 37°C with stirring (e.g., 1000 rpm).

-

Initiate aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM).

-

Record the change in light transmission for 5-10 minutes.

-

-

Data Analysis:

-

Measure the maximum aggregation percentage for each concentration of MRS2279.

-

Construct a concentration-response curve for MRS2279's inhibition of ADP-induced aggregation.

-

Calculate the pKB value from the Schild plot analysis of the data.

-

Inositol Phosphate Accumulation Assay

This assay measures the ability of MRS2279 to block the P2Y1 receptor-mediated production of inositol phosphates, a key second messenger in the Gq signaling pathway.[2]

Objective: To quantify the inhibitory effect of MRS2279 on agonist-stimulated inositol phosphate (IP) accumulation in cells expressing the P2Y1 receptor.

Materials:

-

Cells expressing the human P2Y1 receptor (e.g., 1321N1 astrocytoma cells).

-

myo-[³H]inositol.

-

Agonist (e.g., 2-MeSADP).

-

MRS2279.

-

Lithium chloride (LiCl) solution (to inhibit IP degradation).

-

Perchloric acid (PCA) or trichloroacetic acid (TCA).

-

Dowex AG1-X8 anion-exchange resin.

-

Scintillation fluid and counter.

Procedure:

-

Cell Labeling:

-

Plate cells in 24-well plates and grow to near confluence.

-

Label the cells by incubating overnight in inositol-free medium containing myo-[³H]inositol (e.g., 1 µCi/mL).

-

-

Assay:

-

Wash the cells with a suitable buffer (e.g., HEPES-buffered saline).

-

Pre-incubate the cells with LiCl (e.g., 10 mM) for 15-30 minutes to inhibit inositol monophosphatases.[9]

-

Add varying concentrations of MRS2279 and incubate for a further 15-30 minutes.

-

Stimulate the cells with a submaximal concentration of the agonist (e.g., 2-MeSADP) for 30-60 minutes.

-

-

Extraction of Inositol Phosphates:

-

Terminate the reaction by adding ice-cold PCA or TCA.

-

Incubate on ice for 30 minutes.

-

Neutralize the extracts.

-

-

Quantification of Inositol Phosphates:

-

Separate the total inositol phosphates from free inositol using anion-exchange chromatography (Dowex resin).

-

Elute the inositol phosphates and quantify the radioactivity by liquid scintillation counting.

-

-

Data Analysis:

-

Calculate the percentage inhibition of agonist-stimulated IP accumulation at each concentration of MRS2279.

-

Determine the IC50 value by non-linear regression analysis of the concentration-response curve.

-

Conclusion

This compound is a well-characterized, potent, and selective antagonist of the P2Y1 receptor. Its discovery has provided a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the P2Y1 receptor, particularly in areas such as thrombosis, inflammation, and neurotransmission. The detailed methodologies and data presented in this guide offer a comprehensive resource for researchers aiming to utilize MRS2279 in their studies and for those involved in the development of novel P2Y1 receptor-targeted therapeutics.

References

- 1. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. MRS 2279 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]

- 5. 2-Substitution of adenine nucleotide analogues containing a bicyclo[3.1.0]hexane ring system locked in a northern conformation: enhanced potency as P2Y1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. benchchem.com [benchchem.com]

- 9. ADP stimulation of inositol phosphates in hepatocytes: role of conversion to ATP and stimulation of P2Y2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

MRS2279 Diammonium: A Technical Guide to its P2Y1 Receptor Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the P2Y1 receptor selectivity of MRS2279 diammonium, a potent and selective antagonist. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and utilization of this important pharmacological tool.

Core Compound Profile

MRS2279 is a selective and high-affinity competitive antagonist of the P2Y1 receptor.[1][2][3] The diammonium salt form of MRS2279 is often utilized due to its enhanced water solubility and stability compared to the free acid form. At equivalent molar concentrations, both forms exhibit comparable biological activity.[4][5]

Quantitative Selectivity Profile

The selectivity of MRS2279 for the P2Y1 receptor has been quantified through various in vitro assays. The following tables summarize the key quantitative data, providing a clear comparison of its affinity and inhibitory activity.

Table 1: Binding Affinity and Inhibitory Constants for MRS2279 at the P2Y1 Receptor

| Parameter | Value | Cell/Tissue System | Reference |

| Ki | 2.5 nM | - | [1][2][3][4][5] |

| Ki | 13 nM | P2Y1-R expressing Sf9 cell membranes | [6][7] |

| IC50 | 51.6 nM | - | [1][2][3][4][5] |

| pKB | 8.05 | Human blood platelets (ADP-induced aggregation) | [1][2][3][4][5] |

| pKb | 7.75 | Turkey erythrocyte membranes (2-MeSADP-stimulated inositol phosphate formation) | [4][5] |

| pKb | 8.10 | 1321N1 human astrocytoma cells | [4][5] |

| Kd | 8 nM | P2Y1-R expressed in Sf9 membranes | [6][7] |

| Kd | 4–8 nM | CHO or 1321N1 human astrocytoma cells stably expressing human P2Y1-R | [6][7] |

| Kd | 16 nM | Out-dated human platelets and rat brain membranes | [6][7] |

Table 2: Selectivity of MRS2279 Against Other P2Y Receptor Subtypes

| P2Y Receptor Subtype | Activity of MRS2279 | Reference |

| P2Y2 | No effect on activation by cognate agonists | [1][3][4][5] |

| P2Y4 | No effect on activation by cognate agonists | [1][3][4][5] |

| P2Y6 | No effect on activation by cognate agonists | [1][3][4][5] |

| P2Y11 | No effect on activation by cognate agonists | [1][3][4][5] |

| P2Y12 | Fails to block nucleotide signaling; No ability to block ADP action through the Gi/adenylyl cyclase linked pathway | [1][3][4][5] |

Signaling Pathway and Mechanism of Action

The P2Y1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq class of G proteins.[4][8] Upon activation by its endogenous agonist, adenosine diphosphate (ADP), the P2Y1 receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC).[8] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which is a key event in many cellular responses, including platelet aggregation.[8]

MRS2279 acts as a competitive antagonist at the P2Y1 receptor, meaning it binds to the same site as the endogenous agonist ADP but does not activate the receptor. By occupying the binding site, MRS2279 prevents ADP from binding and initiating the downstream signaling cascade, thereby inhibiting P2Y1-mediated cellular responses.

Caption: P2Y1 Receptor Signaling Pathway and MRS2279 Inhibition.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the P2Y1 receptor selectivity of MRS2279 are provided below.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the P2Y1 receptor and the ability of a test compound (e.g., MRS2279) to displace it.

Caption: Experimental Workflow for Radioligand Binding Assay.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a system expressing the human P2Y1 receptor (e.g., Sf9 insect cells or CHO cells).[6][7]

-

Incubation: In a 96-well plate, combine the cell membranes (5-20 µg of protein) with a constant concentration of a suitable radioligand (e.g., [³H]MRS2279).[2] Add varying concentrations of unlabeled MRS2279. For determination of non-specific binding, include a high concentration of a known P2Y1 antagonist.[2]

-

Equilibration: Incubate the plate at a controlled temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[2]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate the membrane-bound radioligand from the free radioligand.[2]

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.[2]

-

Quantification: Dry the filters and add a scintillation cocktail. Measure the radioactivity using a scintillation counter.[2]

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the concentration of MRS2279 to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium concentration.

Caption: Experimental Workflow for Calcium Mobilization Assay.

Protocol:

-

Cell Culture: Plate cells stably or transiently expressing the P2Y1 receptor in a 96-well or 384-well black-walled, clear-bottom microplate and culture overnight.

-

Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer. Incubate for approximately 60 minutes at 37°C.[2]

-

Washing: Gently wash the cells with assay buffer to remove any excess extracellular dye.[2]

-

Antagonist Incubation: Add varying concentrations of MRS2279 to the wells and incubate for a specified period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.[2]

-

Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Measure the baseline fluorescence, then inject a P2Y1 agonist (e.g., ADP or 2-MeSADP) at a concentration that elicits a submaximal response (e.g., EC80). Immediately begin recording the fluorescence signal over time.

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Determine the inhibitory effect of MRS2279 by comparing the agonist-induced calcium response in the presence and absence of the antagonist. Plot the percentage of inhibition against the logarithm of the MRS2279 concentration to calculate the IC50 value.

Platelet Aggregation Assay

This assay assesses the functional consequence of P2Y1 receptor antagonism by measuring the inhibition of ADP-induced platelet aggregation.

Caption: Experimental Workflow for Platelet Aggregation Assay.

Protocol:

-

Platelet Preparation: Obtain fresh whole blood from healthy donors and prepare platelet-rich plasma (PRP) by centrifugation. Alternatively, washed platelets can be prepared to remove other plasma components.

-

Incubation: Place a sample of the platelet suspension in an aggregometer cuvette at 37°C with constant stirring. Add varying concentrations of MRS2279 and incubate for a short period.

-

Aggregation Induction: Add a fixed concentration of ADP to induce platelet aggregation.

-

Measurement: Monitor platelet aggregation by measuring the change in light transmittance through the platelet suspension over time using an aggregometer. As platelets aggregate, the suspension becomes clearer, and light transmittance increases.

-

Data Analysis: The extent of inhibition of aggregation is determined by comparing the aggregation response in the presence of MRS2279 to the control response with ADP alone. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the MRS2279 concentration.

Conclusion

This compound is a highly selective and potent competitive antagonist of the P2Y1 receptor. Its well-characterized pharmacological profile, supported by robust quantitative data and detailed experimental protocols, makes it an invaluable tool for researchers investigating the physiological and pathophysiological roles of the P2Y1 receptor. The information and methodologies presented in this guide are intended to facilitate the effective use of MRS2279 in a variety of research and drug development applications.

References

- 1. Methodological considerations for the assessment of ADP induced platelet aggregation using the Multiplate® analyser - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ADP can induce aggregation of human platelets via both P2Y1 and P2T receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of MRS2279 Diammonium on Platelets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the biological activity of MRS2279 diammonium, a potent and selective antagonist of the P2Y1 purinergic receptor, on human platelets. MRS2279 serves as a critical tool for investigating the role of the P2Y1 receptor in platelet function and holds potential as a lead compound for the development of novel antiplatelet therapies. This document details the mechanism of action of MRS2279, its effects on platelet physiology, comprehensive experimental protocols for its characterization, and a summary of its quantitative biological data.

Introduction

Platelet activation and aggregation are key events in hemostasis and thrombosis. Adenosine diphosphate (ADP) is a crucial platelet agonist that acts through two G protein-coupled receptors: P2Y1 and P2Y12. The P2Y1 receptor, coupled to Gq, mediates ADP-induced platelet shape change and initial, reversible aggregation through the activation of phospholipase C (PLC) and subsequent intracellular calcium mobilization.[1][2] The P2Y12 receptor, coupled to Gi, is responsible for sustained platelet aggregation and is the target of widely used antiplatelet drugs like clopidogrel.[3]

MRS2279 is a selective, high-affinity antagonist of the P2Y1 receptor.[4] Its ability to competitively inhibit the actions of ADP at this receptor makes it an invaluable pharmacological tool for dissecting the specific contributions of the P2Y1 signaling pathway in platelet biology.[4] Furthermore, studies have indicated that MRS2279 also acts as an inverse agonist, capable of reducing the basal, constitutive activity of the P2Y1 receptor.[5] This guide provides a comprehensive resource for researchers working with MRS2279, detailing its biological effects and the methodologies used to study them.

Mechanism of Action

MRS2279 exerts its effects on platelets primarily through its interaction with the P2Y1 receptor.

-

Selective P2Y1 Receptor Antagonism: MRS2279 is a competitive antagonist at the P2Y1 receptor, meaning it binds to the same site as the endogenous agonist ADP and prevents its action.[4] This selectivity is crucial, as it does not significantly interact with the P2Y12 receptor, allowing for the specific investigation of P2Y1-mediated signaling.[6]

-

Inhibition of Gq-PLC Signaling: The P2Y1 receptor is coupled to the Gq family of G proteins. Upon activation by ADP, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the dense tubular system (the platelet's calcium store), leading to the release of Ca2+ into the cytoplasm. This increase in intracellular calcium is a critical signal for platelet shape change and the initial phase of aggregation.[1][2] MRS2279 blocks this entire cascade by preventing the initial activation of the P2Y1 receptor.

-

Inverse Agonism: Recent studies have shown that the P2Y1 receptor exhibits constitutive (basal) activity even in the absence of an agonist.[5][7] MRS2279 has been demonstrated to act as an inverse agonist, meaning it can inhibit this basal Gq signaling, leading to a reduction in baseline intracellular calcium levels and platelet reactivity.[5][7]

Quantitative Data

The biological activity of MRS2279 has been quantified in various in vitro assays. The following tables summarize the key potency and affinity values reported in the literature.

| Parameter | Value | Assay System | Reference |

| Ki | 2.5 nM | Radioligand binding assay with [3H]MRS2279 in membranes from 1321N1 astrocytoma cells expressing the human P2Y1 receptor. | [4] |

| IC50 | 51.6 nM | Inhibition of ADP-induced platelet aggregation. | [4] |

| pKB | 8.10 | Schild analysis of the antagonism of ADP-induced platelet aggregation. | [8] |

Table 1: In vitro potency and affinity of MRS2279 at the human P2Y1 receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of MRS2279 on platelets.

Preparation of Washed Human Platelets

This protocol describes the isolation of human platelets from whole blood, a crucial first step for many in vitro platelet function assays.

Materials:

-

Human whole blood collected into 3.2% or 3.8% sodium citrate.

-

Acid-Citrate-Dextrose (ACD) solution (e.g., 85 mM sodium citrate, 71 mM citric acid, 111 mM glucose).

-

Prostaglandin E1 (PGE1) stock solution (e.g., 1 mM in ethanol).

-

Apyrase (e.g., Grade VII from potato).

-

Tyrode's buffer (e.g., 137 mM NaCl, 2.7 mM KCl, 12 mM NaHCO3, 0.4 mM NaH2PO4, 1 mM MgCl2, 5.6 mM glucose, pH 7.4).

Procedure:

-

Collect human whole blood by venipuncture into tubes containing sodium citrate anticoagulant.

-

Centrifuge the blood at 200 x g for 20 minutes at room temperature to obtain platelet-rich plasma (PRP).

-

Carefully aspirate the PRP and transfer it to a new centrifuge tube.

-

Add ACD solution to the PRP at a 1:7 ratio (ACD:PRP) to acidify the plasma and prevent platelet activation during subsequent steps.

-

Add PGE1 to a final concentration of 1 µM to further inhibit platelet activation.

-

Centrifuge the PRP at 800 x g for 15 minutes to pellet the platelets.

-

Discard the supernatant and gently resuspend the platelet pellet in Tyrode's buffer containing 1 µM PGE1 and apyrase (e.g., 2 units/mL) to degrade any residual ADP.

-

Repeat the centrifugation and resuspension steps twice more with Tyrode's buffer alone to wash the platelets.

-

After the final wash, resuspend the platelet pellet in Tyrode's buffer to the desired concentration (typically 2-3 x 10^8 platelets/mL for aggregation studies).

-

Allow the washed platelets to rest at 37°C for at least 30 minutes before use.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the extent of platelet aggregation in response to an agonist by monitoring changes in light transmission through a platelet suspension.

Materials:

-

Washed human platelets (prepared as in 4.1).

-

Platelet aggregometer.

-

Aggregometer cuvettes with stir bars.

-

ADP stock solution.

-

This compound stock solution.

-

Tyrode's buffer.

Procedure:

-

Pre-warm the washed platelet suspension and all reagents to 37°C.

-

Calibrate the aggregometer using a cuvette containing Tyrode's buffer (for 100% transmission) and a cuvette with the washed platelet suspension (for 0% transmission).

-

Pipette the washed platelet suspension into aggregometer cuvettes containing a stir bar.

-

To test the inhibitory effect of MRS2279, add the desired concentration of the antagonist to the platelet suspension and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.

-

Initiate platelet aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM).

-

Record the change in light transmission over time (typically 5-10 minutes).

-

The percentage of aggregation is calculated relative to the 0% and 100% transmission set points.

-

To determine the IC50 value of MRS2279, perform a dose-response curve with varying concentrations of the antagonist.

Measurement of Intracellular Calcium Mobilization

This protocol describes the use of the fluorescent calcium indicator Fura-2 AM to measure changes in intracellular calcium concentration in response to platelet agonists.

Materials:

-

Washed human platelets.

-

Fura-2 AM (acetoxymethyl ester) stock solution (e.g., 1 mM in DMSO).

-

Pluronic F-127.

-

ADP stock solution.

-

This compound stock solution.

-

Fluorometer or fluorescence microscope equipped for ratiometric imaging.

Procedure:

-

Incubate washed platelets with Fura-2 AM (e.g., 2-5 µM) and a small amount of Pluronic F-127 (e.g., 0.02%) for 30-60 minutes at 37°C in the dark to allow the dye to load into the cells.

-

Wash the platelets twice with Tyrode's buffer to remove extracellular Fura-2 AM.

-

Resuspend the Fura-2-loaded platelets in Tyrode's buffer.

-

Place the platelet suspension in a cuvette or on a coverslip for measurement.

-

To assess the effect of MRS2279, pre-incubate the Fura-2-loaded platelets with the desired concentration of the antagonist.

-

Measure the baseline fluorescence ratio by alternately exciting the sample at 340 nm and 380 nm and measuring the emission at 510 nm.

-

Add ADP to stimulate the platelets and record the change in the fluorescence ratio over time.

-

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

Radioligand Binding Assay

This assay is used to determine the affinity (Ki) of MRS2279 for the P2Y1 receptor using a radiolabeled ligand, such as [3H]MRS2279.

Materials:

-

Membranes from cells expressing the human P2Y1 receptor (e.g., 1321N1 astrocytoma cells).

-

[3H]MRS2279.

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

In a series of tubes, add a constant amount of cell membranes, a fixed concentration of [3H]MRS2279 (typically near its Kd value), and varying concentrations of unlabeled MRS2279.

-

Incubate the mixture at a specified temperature (e.g., 4°C or room temperature) for a time sufficient to reach equilibrium.

-

Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters under vacuum.

-

Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The Ki value for MRS2279 is calculated from the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Visualizations

Signaling Pathways

P2Y1 Receptor Signaling Pathway in Platelets.

Experimental Workflows

Workflow for Platelet Aggregation Assay.

Workflow for Intracellular Calcium Mobilization Assay.

Conclusion

This compound is a powerful and selective tool for the study of P2Y1 receptor function in platelets. Its ability to competitively antagonize ADP-induced signaling and to act as an inverse agonist provides researchers with a means to specifically probe the P2Y1-mediated pathways of platelet activation. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for the design and interpretation of studies aimed at further elucidating the role of the P2Y1 receptor in health and disease, and for the development of next-generation antiplatelet agents.

References

- 1. color | Graphviz [graphviz.org]

- 2. blogs.rsc.org [blogs.rsc.org]

- 3. about-Graphviz/attributes/color/colors.dot at master · ReneNyffenegger/about-Graphviz · GitHub [github.com]

- 4. Preparation of Washed Human Platelets for Quantitative Metabolic Flux Studies [jove.com]

- 5. Preparation of Washed Platelet Suspensions From Human and Rodent Blood | Springer Nature Experiments [experiments.springernature.com]

- 6. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Preparation of Washed Human Platelets for Quantitative Metabolic Flux Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

MRS2279 Diammonium: A Technical Guide to its Role in Purinergic Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of MRS2279 diammonium, a potent and selective antagonist of the P2Y1 purinergic receptor. The document details its mechanism of action, pharmacological properties, and its critical role as a research tool in the elucidation of purinergic signaling pathways. It includes a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of signaling cascades and experimental workflows to support researchers in the fields of pharmacology, cell biology, and drug discovery.

Introduction to MRS2279 and the P2Y1 Receptor

Purinergic signaling, mediated by extracellular nucleotides and nucleosides, plays a pivotal role in a vast array of physiological and pathophysiological processes, including neurotransmission, inflammation, and hemostasis.[1] The P2Y family of G protein-coupled receptors (GPCRs) are key players in this system, with the P2Y1 receptor being a primary target for adenosine diphosphate (ADP).[2][3] The P2Y1 receptor is coupled to Gq/11 proteins, and its activation leads to the stimulation of phospholipase C (PLC), subsequent production of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), and the mobilization of intracellular calcium.[2][3][4] This signaling cascade is integral to processes such as platelet aggregation and smooth muscle contraction.[5][6]

MRS2279, chemically known as (1R,2S)-4-[2-Chloro-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester diammonium salt, is a highly selective and potent competitive antagonist of the P2Y1 receptor.[7][8][9][10] Its development has provided researchers with a crucial pharmacological tool to dissect the specific functions of the P2Y1 receptor, distinguishing its roles from those of other P2Y receptor subtypes, particularly the P2Y12 receptor, which is also activated by ADP but couples to Gi proteins.[3] The diammonium salt form of MRS2279 offers enhanced water solubility and stability, facilitating its use in a variety of experimental settings.[11]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for MRS2279, providing a comparative overview of its binding affinity, potency, and selectivity.

Table 1: Binding Affinity of MRS2279 for the P2Y1 Receptor

| Parameter | Value | Cell/Tissue System | Reference |

| Ki | 2.5 nM | Not specified | [4][7][9][10][12] |

| Ki | 13 nM | Sf9 cells expressing human P2Y1-R | [7][13] |

| IC50 | 51.6 nM | Not specified | [4][7][9][10][12] |

| Kd | 8 nM | Sf9 cells expressing human P2Y1-R | [7][13] |

| Kd | 4-8 nM | CHO or 1321N1 cells expressing human P2Y1-R | [7] |

| Kd | 16 nM | Human platelets | [7] |

Table 2: Functional Antagonism of MRS2279 at the P2Y1 Receptor

| Parameter | Value | Assay | Reference |

| pKB | 8.05 | ADP-induced platelet aggregation | [4][9][10][12] |

| pKB | 7.75 | 2-MeSADP-stimulated inositol phosphate formation (turkey erythrocyte membranes) | [11] |

| pKB | 8.10 | Antagonism at human P2Y1 receptor (1321N1 human astrocytoma cells) | [11] |

| IC50 | 17.8 nM | Inhibition of inhibitory junction potentials (rat colon) | [14] |

Table 3: Selectivity Profile of MRS2279

| Receptor Subtype | Activity | Reference |

| P2Y2 | No effect | [4][9][10][11] |

| P2Y4 | No effect | [4][9][10][11] |

| P2Y6 | No effect | [4][9][10][11] |

| P2Y11 | No effect | [4][9][10][11] |

| P2Y12 | No effect on ADP-induced inhibition of adenylyl cyclase | [11] |

Signaling Pathways and Mechanism of Action

MRS2279 acts as a competitive antagonist at the P2Y1 receptor, binding to the receptor and preventing its activation by the endogenous agonist ADP. This blockade inhibits the Gq-mediated signaling cascade.

Caption: P2Y1 Receptor Signaling Pathway and the inhibitory action of MRS2279.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of MRS2279.

Radioligand Binding Assay for P2Y1 Receptor

This protocol describes a method to determine the binding affinity of MRS2279 for the P2Y1 receptor using a radiolabeled ligand, such as [3H]MRS2279.[7][13]

Caption: Workflow for a radioligand binding assay to characterize MRS2279.

Methodology:

-

Membrane Preparation:

-

Culture Sf9 insect cells infected with a recombinant baculovirus encoding the human P2Y1 receptor.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 20 mM Tris-HCl, pH 7.5, containing protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add a constant amount of membrane protein (e.g., 5-10 µg) to each well.

-

For total binding, add increasing concentrations of [3H]MRS2279.

-

For non-specific binding, add increasing concentrations of [3H]MRS2279 in the presence of a high concentration of unlabeled MRS2279 (e.g., 10 µM).

-

Incubate at 4°C for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

-

Separation and Quantification:

-

Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

-

Analyze the specific binding data using non-linear regression to a one-site binding model to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

Inositol Phosphate Accumulation Assay

This assay measures the ability of MRS2279 to inhibit agonist-induced production of inositol phosphates, a downstream marker of P2Y1 receptor activation.[11][15]

Methodology:

-

Cell Culture and Labeling:

-

Culture cells endogenously or recombinantly expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells) in appropriate media.

-

Label the cells by incubating them overnight with [3H]-myo-inositol in inositol-free medium.

-

-

Assay Procedure:

-

Wash the labeled cells to remove unincorporated [3H]-myo-inositol.

-

Pre-incubate the cells with MRS2279 at various concentrations for a specified time.

-

Stimulate the cells with a P2Y1 receptor agonist (e.g., 2-MeSADP) in the presence of LiCl (which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates).

-

Terminate the reaction by adding a quenching solution (e.g., ice-cold trichloroacetic acid).

-

-

Extraction and Quantification:

-

Extract the soluble inositol phosphates.

-

Separate the different inositol phosphate species using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).

-

Elute the total inositol phosphates and quantify the radioactivity by liquid scintillation counting.

-

-

Data Analysis:

-

Plot the amount of [3H]-inositol phosphates accumulated against the concentration of MRS2279.

-

Determine the IC50 value of MRS2279 for the inhibition of agonist-induced inositol phosphate formation.

-

Platelet Aggregation Assay

This assay assesses the functional effect of MRS2279 on ADP-induced platelet aggregation, a key physiological response mediated by the P2Y1 receptor.[16][17]

Caption: Workflow for a platelet aggregation assay to evaluate MRS2279.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Collect whole blood from healthy, drug-free donors into tubes containing an anticoagulant (e.g., sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a higher speed (e.g., 2000 x g) for 15 minutes.

-

-

Aggregation Measurement:

-

Adjust the platelet count in the PRP if necessary.

-

Place a sample of PRP in an aggregometer cuvette with a stir bar and allow it to equilibrate at 37°C.

-

Calibrate the aggregometer, setting 0% aggregation with PRP and 100% aggregation with PPP.

-

Add MRS2279 at various concentrations (or vehicle control) to the PRP and incubate for a short period.

-

Initiate aggregation by adding a submaximal concentration of ADP.

-

Record the change in light transmittance for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Determine the maximum percentage of aggregation for each concentration of MRS2279.

-

Plot the percentage of inhibition of aggregation against the concentration of MRS2279 to determine the IC50 value.

-

Conclusion

This compound is an indispensable tool for the study of purinergic signaling. Its high affinity and selectivity for the P2Y1 receptor allow for the precise investigation of this receptor's role in a multitude of cellular and physiological processes. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate the effective use of MRS2279 in research and to contribute to a deeper understanding of P2Y1 receptor pharmacology and its potential as a therapeutic target.

References

- 1. Novel antagonists acting at the P2Y(1) purinergic receptor: synthesis and conformational analysis using potentiometric and nuclear magnetic resonance titration techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Platelet - Wikipedia [en.wikipedia.org]

- 7. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Signaling of the Human P2Y(1) Receptor Measured by a Yeast Growth Assay with Comparisons to Assays of Phospholipase C and Calcium Mobilization in 1321N1 Human Astrocytoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MRS 2279 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]

- 10. rndsystems.com [rndsystems.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medkoo.com [medkoo.com]

- 13. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 14. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Human P2Y1 Receptor: Molecular Modeling and Site-Directed Mutagenesis as Tools To Identify Agonist and Antagonist Recognition Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to MRS2279 Diammonium: A Selective P2Y1 Receptor Antagonist

Abstract

MRS2279 is a potent, selective, and competitive antagonist of the P2Y1 purinergic receptor. Its diammonium salt form offers enhanced solubility and stability, making it a valuable tool in hematology, neuroscience, and inflammation research. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. It includes detailed experimental protocols for key assays and visual representations of its mechanism of action and experimental workflows to support its application in research and drug development.

Chemical Structure and Physicochemical Properties

MRS2279 is a non-nucleotide analogue, specifically (1R,2S)-4-[2-Chloro-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester.[1] The diammonium salt enhances its aqueous solubility.[2] The bicyclo[3.1.0]hexane ring system locks the molecule in a "Northern" (N)-conformation, which is crucial for its high-affinity binding to the P2Y1 receptor.[1][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (1R,2S)-4-[2-Chloro-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester diammonium salt | [1] |

| Molecular Formula | C₁₃H₁₈ClN₅O₈P₂·2NH₃ | [1] |

| Molecular Weight | 503.78 g/mol | [1] |

| CAS Number | 2387505-47-5 | [1][4] |

| Purity | ≥98% (by HPLC) | [1] |

| Solubility | Soluble to 100 mM in water | |

| Storage | Store at -20°C | [1] |

Pharmacological Properties and Mechanism of Action

MRS2279 is a highly selective and competitive antagonist for the P2Y1 receptor, a Gq-coupled protein that plays a critical role in ADP-mediated platelet aggregation and other physiological processes.

Receptor Binding and Potency

MRS2279 exhibits high affinity for the P2Y1 receptor across various systems. Its antagonist activity has been quantified through multiple assays, demonstrating its potency in blocking the effects of P2Y1 receptor agonists like ADP and 2-MeSADP.

Table 2: Pharmacological Activity of MRS2279

| Parameter | Value | Assay System | Reference |

| Ki | 2.5 nM | Radioligand binding assay (recombinant human P2Y1) | [1][2][5][6][7] |

| IC₅₀ | 51.6 nM | Functional assay | [1][2][5][6][7] |

| pKb | 8.05 | Inhibition of ADP-induced human platelet aggregation | [2][3][5][6] |

| pKb | 7.75 | Inhibition of 2-MeSADP-stimulated inositol phosphate formation (turkey erythrocyte membranes) | [2][3][7] |

| pKb | 8.10 | Inhibition of 2-MeSADP-stimulated activity (human P2Y1 in 1321N1 astrocytoma cells) | [2][3][7] |

Receptor Selectivity

The specificity of MRS2279 is a key attribute. It shows no significant activity at other P2Y receptor subtypes, including P2Y2, P2Y4, P2Y6, P2Y11, and the Gi-coupled P2Y12 receptor, which is also involved in platelet aggregation.[2][3][5][7] This high selectivity allows for the precise investigation of P2Y1 receptor function.

Signaling Pathway

The P2Y1 receptor, upon activation by ADP, couples to Gq/11, activating Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, leading to downstream effects such as platelet shape change and aggregation. MRS2279 competitively binds to the P2Y1 receptor, preventing ADP from initiating this signaling cascade.

Caption: P2Y1 receptor signaling pathway and inhibition by MRS2279.

Key Experimental Protocols

The following protocols are generalized methodologies based on published literature for characterizing P2Y1 receptor antagonists like MRS2279.

Radioligand Binding Assay

This assay quantifies the affinity (Ki) of MRS2279 for the P2Y1 receptor using a radiolabeled ligand, such as [³H]MRS2279.[8]

Objective: To determine the binding affinity of MRS2279 by competitive displacement of a radiolabeled antagonist.

Materials:

-

Membranes from Sf9 cells expressing recombinant human P2Y1 receptor.[8]

-

Binding Buffer: 50 mM Tris-HCl, 1 mM MgCl₂, pH 7.4.

-

Radioligand: [³H]MRS2279 (e.g., 5-10 nM).[8]

-

Non-specific binding control: 2-MeSADP (10 µM).[8]

-

MRS2279 (unlabeled) for competition curve (e.g., 10⁻¹² M to 10⁻⁵ M).

-

Glass fiber filters and a cell harvester.

-

Scintillation fluid and counter.

Procedure:

-

Reaction Setup: In a 96-well plate, combine 50 µL of cell membranes (10-20 µg protein), 25 µL of [³H]MRS2279, and 25 µL of either buffer (for total binding), non-specific control, or varying concentrations of unlabeled MRS2279.

-

Incubation: Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.[8]

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Washing: Quickly wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of unlabeled MRS2279. Determine the IC₅₀ from the resulting sigmoidal curve and calculate the Ki using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Platelet Aggregation Assay

This functional assay measures the ability of MRS2279 to inhibit ADP-induced aggregation of human platelets.

Objective: To determine the potency (pKb) of MRS2279 in a physiologically relevant system.

Materials:

-

Freshly prepared human platelet-rich plasma (PRP).

-

ADP solution (agonist).

-

MRS2279 solutions at various concentrations.

-

Saline or appropriate buffer.

-

An aggregometer.

Procedure:

-

PRP Preparation: Obtain fresh venous blood from healthy, consenting donors into citrate-containing tubes. Centrifuge at low speed (e.g., 200 x g for 15 minutes) to obtain PRP.

-

Pre-incubation: Place an aliquot of PRP into the aggregometer cuvette and allow it to stabilize at 37°C. Add a specific concentration of MRS2279 or vehicle control and incubate for 2-5 minutes.

-

Initiate Aggregation: Add a sub-maximal concentration of ADP (e.g., 5-10 µM) to the cuvette to induce aggregation.

-

Monitoring: Record the change in light transmission through the PRP sample for 5-10 minutes. Aggregation causes the plasma to clear, increasing light transmission.

-

Data Analysis: Measure the maximum aggregation response for each concentration of MRS2279. Construct a concentration-response curve and calculate the IC₅₀. Convert this to a pKb value using appropriate pharmacological equations (e.g., Schild analysis) to confirm competitive antagonism.[3]

Summary and Applications

This compound is a cornerstone pharmacological tool for studying P2Y1 receptor biology. Its high affinity, selectivity, and favorable physicochemical properties make it indispensable for:

-

Thrombosis Research: Elucidating the specific role of P2Y1 in platelet activation and aggregation, distinct from the P2Y12 pathway.

-

Neuroscience: Investigating the function of P2Y1 receptors in neuroinflammation, brain injury, and synaptic transmission.[2][7]

-

Drug Discovery: Serving as a reference compound for the development of novel anti-platelet therapies with potentially fewer bleeding side effects than non-selective agents.

This guide provides the core technical information required for the effective application of this compound in a research setting. For specific batch data, always refer to the Certificate of Analysis provided by the supplier.

References

- 1. MRS 2279 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. MRS 2279 | CAS:367909-40-8 | Selective, high affinity P2Y1 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. 2387505-47-5|MRS 2279 diammonium salt|BLD Pharm [bldpharm.com]

- 5. bio-techne.com [bio-techne.com]

- 6. medkoo.com [medkoo.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

MRS2279 Diammonium: A High-Affinity Pharmacological Tool for P2Y1 Receptor Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), is a critical component in various physiological processes, most notably in platelet aggregation and thrombosis.[1][2] Its pivotal role in hemostasis has made it a significant target for both basic research and the development of novel antithrombotic therapies.[3] Understanding its function requires precise pharmacological tools. MRS2279 diammonium has emerged as a highly selective and potent competitive antagonist, enabling researchers to dissect the specific contributions of the P2Y1 receptor pathway.[4] This guide provides a comprehensive overview of MRS2279's pharmacological properties, experimental applications, and the signaling pathways it modulates.

Pharmacological Profile of MRS2279

MRS2279, chemically known as (1R,2S)-4-[2-Chloro-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester diammonium salt, is a synthetic analog of adenosine bisphosphate. It functions as a selective, high-affinity competitive antagonist at the P2Y1 receptor.[5] Recent studies have also characterized MRS2279 as an inverse agonist, meaning it can inhibit the constitutive, ligand-independent activity of the P2Y1 receptor.[6]

Data Presentation: Potency and Affinity

The efficacy of MRS2279 has been quantified across various experimental systems. The following table summarizes its key pharmacological parameters.

| Parameter | Species/System | Value | Reference |

| Ki (Inhibition Constant) | Human P2Y1 Receptor | 2.5 nM | [4] |

| P2Y1-R expressing Sf9 cell membranes | 13 nM | [7] | |

| IC50 (Half maximal inhibitory concentration) | ADP (10 μM)-induced platelet aggregation | 51.6 nM | [4] |

| pKB (Apparent Affinity) | ADP-promoted platelet aggregation | 8.05 | [4] |

| Turkey erythrocyte membranes | 7.75 | [4] | |

| 1321N1 human astrocytoma cells | 8.10 | [4] | |

| Kd (Dissociation Constant) | [3H]MRS2279 binding to human P2Y1-R in CHO or 1321N1 cells | 4-8 nM | [7] |

| [3H]MRS2279 binding to human P2Y1-R in Sf9 membranes | 8 nM | [7] | |

| [3H]MRS2279 binding to human platelets | 16 nM | [7] |

Selectivity Profile

A crucial attribute of a pharmacological tool is its selectivity. MRS2279 demonstrates high selectivity for the P2Y1 receptor, showing no significant activity at other P2Y receptor subtypes, which is essential for attributing observed effects specifically to P2Y1 inhibition.

| Receptor Subtype | Activity | Reference |

| P2Y2 | No effect | [4][5] |

| P2Y4 | No effect | [4][5] |

| P2Y6 | No effect | [4][5] |

| P2Y11 | No effect | [4][5] |

| P2Y12 | No effect | [5] |

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is canonically coupled to the Gq class of G proteins.[1][8] Upon activation by ADP, the Gαq subunit dissociates and activates phospholipase C (PLC)β.[9] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[1][10] The resulting increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG initiate downstream events, such as platelet shape change.[9]

For full and irreversible platelet aggregation, co-activation of the Gi-coupled P2Y12 receptor is necessary. P2Y12 activation inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, which further contributes to platelet activation and thrombus stabilization.[1] MRS2279 specifically blocks the initial Gq-mediated pathway, allowing for the isolation of P2Y1-dependent events.

Experimental Protocols

The utility of MRS2279 is demonstrated in its application across various standard assays to probe P2Y1 function.

Radioligand Binding Assay (Competition)

This protocol is used to determine the binding affinity (Ki) of MRS2279 for the P2Y1 receptor.

-

Materials : Membranes from cells expressing the human P2Y1 receptor (e.g., Sf9, CHO, or 1321N1 cells), [3H]MRS2279 (radioligand), unlabeled MRS2279, binding buffer, glass fiber filters, scintillation counter.[7][11]

-

Procedure :

-

Incubate a fixed concentration of [3H]MRS2279 with the P2Y1-expressing cell membranes.

-

Add varying concentrations of unlabeled MRS2279 (the competitor) to the incubation mixture.

-

Incubate to allow binding to reach equilibrium.

-

Rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the concentration of the unlabeled competitor. The IC50 is determined from this curve and used to calculate the Ki value.[11]

-

In Vitro Platelet Aggregation Assay

This assay measures the ability of MRS2279 to inhibit ADP-induced platelet aggregation.

-

Materials : Freshly drawn human or animal blood, anticoagulant (e.g., 3.8% trisodium citrate), platelet-rich plasma (PRP), platelet-poor plasma (PPP), aggregometer, ADP (agonist), MRS2279.[3][12]

-

Procedure :

-

PRP Preparation : Collect whole blood into an anticoagulant. Centrifuge at a low speed (e.g., 240 x g for 10 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.[12]

-

Platelet Count Adjustment : Adjust the platelet count in the PRP to a standardized concentration (e.g., 2 x 10⁸ platelets/mL) using PPP.[12]

-

Assay : Pre-warm PRP samples to 37°C. Place an aliquot of the adjusted PRP into an aggregometer cuvette with a stir bar.

-

Add MRS2279 (or vehicle control) and incubate for a specified period.

-

Initiate aggregation by adding a known concentration of ADP.

-

Record the change in light transmittance for 5-10 minutes. The aggregometer baseline is set with PRP (0% aggregation) and the maximum with PPP (100% aggregation).[12]

-

Calculate the percentage of inhibition caused by MRS2279 compared to the vehicle control.

-

References

- 1. Reactome | ADP signalling through P2Y purinoceptor 1 [reactome.org]

- 2. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. bio-techne.com [bio-techne.com]

- 6. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Autocrine stimulation of P2Y1 receptors is part of the purinergic signaling mechanism that regulates T cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

MRS2279 Diammonium: A Technical Overview of a Selective P2Y1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2279 is a potent and highly selective competitive antagonist of the P2Y1 purinergic receptor.[1][2][3] As a member of the (N)-methanocarba family of adenosine diphosphate (ADP) analogues, it has become an invaluable pharmacological tool for elucidating the physiological and pathological roles of the P2Y1 receptor. The diammonium salt form of MRS2279 enhances its water solubility and stability, facilitating its use in a wide range of experimental settings, while maintaining comparable biological activity to the free acid form at equivalent molar concentrations.[2] This technical guide provides a comprehensive review of MRS2279 diammonium studies, presenting key quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and workflows.

Core Compound Details

| Parameter | Value | Reference |

| Chemical Name | (1R,2S)-4-[2-Chloro-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester diammonium salt | |

| Molecular Formula | C13H18ClN5O8P2.2NH3 | |

| Molecular Weight | 503.78 g/mol | |

| Purity | ≥98% (HPLC) | |

| Storage | Store at -20°C | |

| Solubility | Soluble to 100 mM in water | |

| CAS Number | 2387505-47-5 | [1] |

Quantitative Data Summary

The following tables summarize the binding affinity and functional potency of MRS2279 from various key studies.

Table 1: Binding Affinity (Ki) and Antagonist Potency (IC50)

| Parameter | Value | Experimental System | Reference |

| Ki | 2.5 nM | P2Y1 Receptor | [1][2][3] |

| IC50 | 51.6 nM | P2Y1 Receptor | [1][2][3] |

Table 2: Functional Antagonism (pKB / pKb)

| Parameter | Value | Experimental System | Reference |

| pKB | 8.05 | ADP-induced aggregation of human blood platelets in vitro | [1][2][3] |

| pKb | 7.75 | 2-MeSADP-stimulated inositol phosphate formation in turkey erythrocyte membranes | [2] |

| pKb | 8.10 | Human P2Y1 receptor in 1321N1 human astrocytoma cells | [2] |

Selectivity Profile

MRS2279 exhibits high selectivity for the P2Y1 receptor, with no significant activity at other P2Y receptor subtypes, including P2Y2, P2Y4, P2Y6, and P2Y11.[2] It also does not block the Gi-coupled P2Y receptor on platelets that inhibits adenylyl cyclase.[2]

Experimental Protocols

Inositol Phosphate Formation Assay

This assay measures the ability of MRS2279 to antagonize agonist-induced activation of phospholipase C, a key downstream effector of the Gq-coupled P2Y1 receptor.

Materials:

-

Cells stably expressing the P2Y1 receptor (e.g., 1321N1 human astrocytoma cells).

-

P2Y1 receptor agonist (e.g., 2-MeSADP).

-

This compound salt.

-

Assay medium (e.g., serum-free DMEM).

-

Lysis buffer.

-

Commercially available inositol monophosphate (IP1) detection kit (e.g., HTRF-based).

Procedure:

-

Seed P2Y1-expressing cells in a suitable multi-well plate and grow to confluence.

-

Replace the growth medium with assay medium and incubate for a designated period to reduce basal signaling.

-

Prepare serial dilutions of MRS2279 in the assay medium.

-

Add the MRS2279 dilutions to the cells and incubate for a predetermined time to allow for receptor binding.

-

Add a fixed concentration of the P2Y1 agonist (e.g., EC80 concentration of 2-MeSADP) to the wells.

-

Incubate for a specified duration to allow for inositol phosphate accumulation.

-

Lyse the cells according to the IP1 detection kit manufacturer's instructions.

-

Perform the IP1 detection assay following the kit protocol.

-

Measure the signal (e.g., HTRF ratio) and calculate the concentration-dependent inhibition of agonist-stimulated IP1 accumulation by MRS2279 to determine its potency (pKb).[2]

ADP-Induced Platelet Aggregation Assay

This assay assesses the functional consequence of P2Y1 receptor antagonism by MRS2279 on platelet function.

Materials:

-

Freshly drawn human venous blood anticoagulated with sodium citrate.

-

ADP solution.

-

This compound salt.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Light transmission aggregometer.

Procedure:

-

Prepare PRP by centrifuging whole blood at low speed (e.g., 200 x g for 15 minutes).

-

Prepare PPP by centrifuging the remaining blood at high speed (e.g., 2000 x g for 15 minutes).

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pre-incubate PRP with various concentrations of MRS2279 or vehicle control for a specified time at 37°C with stirring.

-

Initiate platelet aggregation by adding a fixed concentration of ADP.

-

Record the change in light transmission over time (typically 5-10 minutes).

-

Analyze the aggregation curves to determine the inhibitory effect of MRS2279 and calculate its pKB value.[1][2][3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the P2Y1 receptor signaling pathway and a general experimental workflow for characterizing MRS2279.

References

An In-depth Technical Guide to MRS2279 Diammonium and Its Effects on Calcium Mobilization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of MRS2279 diammonium, a selective P2Y1 receptor antagonist, and its profound effects on intracellular calcium mobilization. This document details the molecular mechanisms, experimental protocols, and quantitative data associated with the use of MRS2279 in studying purinergic signaling pathways.

Introduction to this compound

MRS2279 is a potent and selective competitive antagonist of the P2Y1 purinergic receptor.[1][2][3] It is a derivative of adenosine bisphosphate with high affinity for the P2Y1 receptor, making it an invaluable tool for dissecting the physiological and pathological roles of this receptor.[1][2] The P2Y1 receptor, activated by adenosine diphosphate (ADP), is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, most notably in platelet aggregation and neurotransmission.[1][4] Its activation triggers intracellular signaling cascades leading to a rapid increase in cytosolic calcium concentration ([Ca²⁺]i).

Mechanism of Action: Inhibition of Calcium Mobilization

The primary mechanism by which MRS2279 exerts its effect is through the competitive antagonism of the P2Y1 receptor. Activation of the P2Y1 receptor by agonists such as ADP typically leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium into the cytoplasm.[5] This initial, transient increase in [Ca²⁺]i is often followed by a sustained phase involving store-operated calcium entry (SOCE) across the plasma membrane.

MRS2279, by binding to the P2Y1 receptor, prevents ADP from activating this cascade, thereby inhibiting the downstream release of intracellular calcium.[7][8] This blockade of calcium mobilization is a key indicator of P2Y1 receptor antagonism.

Quantitative Data on MRS2279 Efficacy

The following table summarizes the key quantitative parameters of MRS2279, demonstrating its high affinity and potency as a P2Y1 receptor antagonist.

| Parameter | Value | Cell/System | Reference |

| Ki | 2.5 nM | P2Y1 Receptor | [1][2][3] |

| IC50 | 51.6 nM | P2Y1 Receptor | [1][2][3] |

| pKB | 8.05 | Human Blood Platelets (ADP-induced aggregation) | [1][2][3] |

| pKb | 7.75 | Turkey Erythrocyte Membranes (2-MeSADP-stimulated inositol phosphate formation) | [3] |

| pKb | 8.10 | 1321N1 Human Astrocytoma Cells | [3] |

Experimental Protocols

Measurement of Intracellular Calcium Mobilization using Fura-2 AM

This protocol describes the measurement of [Ca²⁺]i in response to P2Y1 receptor activation and its inhibition by MRS2279 using the ratiometric fluorescent indicator Fura-2 AM.[9][10]

4.1.1. Materials

-

Fura-2 AM (acetoxymethyl ester)

-

Anhydrous DMSO

-

Pluronic F-127 (optional, aids in dye dispersion)

-

HEPES-buffered saline (HBS) or other suitable physiological buffer

-

Probenecid (optional, anion-exchange transport inhibitor to prevent dye extrusion)

-

This compound salt

-

P2Y1 receptor agonist (e.g., ADP, 2-MeSADP)

-

Ionomycin (for determining Rmax)

-

EGTA (for determining Rmin)

-

Adherent or suspension cells expressing P2Y1 receptors

-

Fluorescence plate reader or microscope with 340 nm and 380 nm excitation filters and a ~510 nm emission filter

4.1.2. Protocol for Adherent Cells

-

Cell Seeding: Seed cells in clear flat-bottom black 96-well culture plates at a density that will result in 80-90% confluency on the day of the experiment.[9]

-

Dye Loading Solution Preparation: Prepare a stock solution of Fura-2 AM (1-5 mM) in anhydrous DMSO.[10] For the working solution, dilute the Fura-2 AM stock to a final concentration of 1-5 µM in HBS. The addition of 0.02-0.04% Pluronic F-127 can aid in dye solubilization.[10]

-

Cell Loading:

-

Washing and De-esterification:

-

Calcium Measurement:

-

Place the plate in a fluorescence plate reader.

-

Measure the baseline fluorescence by exciting at 340 nm and 380 nm and recording the emission at ~510 nm.

-

To study the effect of MRS2279, pre-incubate the cells with the desired concentration of the antagonist for a specified period before adding the agonist.

-

Add the P2Y1 agonist (e.g., ADP) and immediately begin recording the fluorescence changes over time.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (340/380).

-

Normalize the data to the baseline fluorescence.

-

The intracellular calcium concentration can be calculated using the Grynkiewicz equation: [Ca²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (F380min / F380max).[11]

-

Rmax is determined by adding a calcium ionophore like ionomycin to saturate the dye with Ca²⁺, and Rmin is determined by subsequently adding a calcium chelator like EGTA.[11]

-

4.1.3. Protocol for Suspension Cells

-

Cell Preparation: Harvest and resuspend cells in a suitable buffer at an appropriate density.[10]

-

Dye Loading: Add Fura-2 AM stock solution to the cell suspension to achieve the desired final concentration (typically 1-5 µM) and incubate for 15-60 minutes at 20-37°C with gentle agitation, protected from light.[10]

-

Washing and De-esterification: Centrifuge the cells to pellet them, remove the supernatant, and resuspend in fresh, pre-warmed buffer. Repeat this wash step twice. Resuspend the final cell pellet in fresh buffer and incubate for an additional 20-30 minutes at room temperature for de-esterification.[10]

-

Calcium Measurement: Transfer the cell suspension to a cuvette in a fluorimeter or to a multi-well plate for use in a plate reader and proceed with the measurement and data analysis as described for adherent cells.[12]

Visualizations

Signaling Pathway of P2Y1 Receptor and Inhibition by MRS2279

Caption: P2Y1 receptor signaling cascade and its inhibition by MRS2279.

Experimental Workflow for Calcium Mobilization Assay

Caption: Workflow for a Fura-2 AM based calcium mobilization assay.

Conclusion

This compound is a highly selective and potent antagonist of the P2Y1 receptor, making it an indispensable tool for studying purinergic signaling. Its ability to effectively block ADP-induced calcium mobilization allows for the precise investigation of the P2Y1 receptor's role in a multitude of cellular processes. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize MRS2279 in their studies of calcium signaling and P2Y1 receptor pharmacology.

References

- 1. rndsystems.com [rndsystems.com]

- 2. MRS 2279 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ADP receptor P2Y12 is the capstone of the cross-talk between Ca2+ mobilization pathways dependent on Ca2+ ATPases sarcoplasmic/endoplasmic reticulum type 3 and type 2b in platelets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of P2Y1 receptor triggers two calcium signaling pathways in bone marrow erythroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ATP acting on P2Y receptors triggers calcium mobilization in primary cultures of rat neurohypophysial astrocytes (pituicytes) [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ATP increases intracellular calcium in supraoptic neurons by activation of both P2X and P2Y purinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]